molecular formula C12H32N5O11P B027826 Phosphocreatine di(tris) salt CAS No. 108321-17-1

Phosphocreatine di(tris) salt

Cat. No.: B027826
CAS No.: 108321-17-1
M. Wt: 453.38 g/mol
InChI Key: UPPBKCOGWJTQMJ-UHFFFAOYSA-N
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Description

Phosphocreatine di(tris) salt is a useful research compound. Its molecular formula is C12H32N5O11P and its molecular weight is 453.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Phosphocreatine Di(tris) Salt: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of phosphocreatine di(tris) salt, a critical component in numerous biochemical and cellular assays. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core characteristics, its advantages in experimental design, and detailed protocols for its effective application.

Introduction: The Pivotal Role of Phosphocreatine in Cellular Energetics

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, phosphocreatine (PCr) serves as a rapidly accessible reservoir of high-energy phosphate.[1] Its primary physiological function is to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) in a reversible reaction catalyzed by creatine kinase (CK).[2][3] This phosphagen system acts as a temporal and spatial buffer for ATP, ensuring immediate energy availability during periods of intense metabolic activity.[1]

The selection of the appropriate form of phosphocreatine is paramount for the success of in vitro assays. This compound has emerged as a superior choice for many applications due to its unique physicochemical properties, which will be explored in detail throughout this guide.

Molecular Structure and Physicochemical Properties of this compound

This compound is a hydrated form of phosphocreatine complexed with two molecules of tris(hydroxymethyl)aminomethane (Tris). This specific formulation offers distinct advantages over other salt forms, such as the commonly used disodium salt.

Chemical Identity
PropertyValueSource(s)
Chemical Name N-(Imino[phosphonoamino]methyl)-N-methylglycine di(tris(hydroxymethyl)aminomethane) salt[4]
CAS Number 108321-17-1[4]
Molecular Formula C₁₂H₃₂N₅O₁₁P[4]
Molecular Weight 453.38 g/mol [4]
The Significance of the Di(tris) Salt Formulation

The choice of the di(tris) salt is a critical experimental consideration, driven by the need for enhanced solubility and stability, and the avoidance of potentially interfering alkali metal ions.

  • Enhanced Solubility and Stability: The two molecules of Tris associated with each molecule of phosphocreatine significantly enhance its solubility in aqueous solutions.[5] This is a considerable advantage over other salt forms, which can be less soluble.[5] Furthermore, the Tris component contributes to the overall stability of the phosphocreatine molecule in solution.[5]

  • Absence of Alkali Metal Ions: A key benefit of the di(tris) salt is the absence of sodium or other alkali metal ions.[6] This is particularly crucial in enzymatic assays where such ions can be inhibitory or interfere with the activity of the enzyme under investigation.[5] This makes this compound the reagent of choice for sensitive biochemical systems.

Quantitative Data and Storage Recommendations
ParameterValueSource(s)
Solubility in Water 50 mg/mL
Appearance White to off-white powder
Purity ≥97% (enzymatic)[4]
Storage Temperature -20°C

Expert Insight: While the product is stable, it is recommended to store it in a cool, dry, and well-ventilated area in its original, tightly sealed container to prevent degradation.[7] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Core Applications in Research and Development

The unique properties of this compound make it an indispensable tool in a variety of research applications, most notably in the study of enzyme kinetics and as a component of ATP regeneration systems.

Creatine Kinase Assays

The most prominent application of this compound is in the enzymatic assay of creatine kinase (CK). The assay measures the rate of ATP production from ADP and phosphocreatine. This reaction is typically coupled to a subsequent enzymatic reaction that can be monitored spectrophotometrically. A common coupled system involves hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH), where the production of NADPH is measured as an increase in absorbance at 340 nm.[2]

Logical Workflow for a Creatine Kinase Assay:

CK_Assay_Workflow PCr_ADP Phosphocreatine + ADP CK Creatine Kinase (Sample) PCr_ADP->CK Creatine_ATP Creatine + ATP CK->Creatine_ATP HK Hexokinase Creatine_ATP->HK Glucose Glucose Glucose->HK G6P_ADP Glucose-6-Phosphate + ADP HK->G6P_ADP G6PDH G6P-Dehydrogenase G6P_ADP->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH (Absorbance at 340 nm) G6PDH->NADPH

Caption: Workflow of a coupled creatine kinase assay.

ATP Regeneration Systems

In many in vitro systems, such as cell-free protein synthesis, the energy supply in the form of ATP is a limiting factor. This compound, in conjunction with creatine kinase, provides a robust and efficient ATP regeneration system.[8] This system continuously replenishes ATP that is consumed during the experimental process, thereby sustaining the reaction for longer periods and increasing the yield of the desired product.

Mechanism of ATP Regeneration:

ATP_Regeneration cluster_reaction ATP Consuming Reaction cluster_regeneration ATP Regeneration ATP ATP Reaction e.g., Protein Synthesis ATP->Reaction ADP ADP Reaction->ADP CK Creatine Kinase ADP->CK PCr Phosphocreatine PCr->CK CK->ATP Creatine Creatine CK->Creatine

Caption: ATP regeneration using the phosphocreatine/creatine kinase system.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common laboratory applications. It is essential to optimize these protocols for specific experimental conditions.

Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound (MW: 453.38 g/mol )

  • Nuclease-free water

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh out 45.34 mg of this compound.

  • Dissolving: Add the weighed powder to a sterile tube. Add a portion of the nuclease-free water (e.g., 800 µL for a final volume of 1 mL) to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear to very slightly hazy and colorless.

  • Volume Adjustment: Adjust the final volume to 1 mL with nuclease-free water.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol for a Standard Creatine Kinase Assay

This protocol is adapted from established methods and should be optimized for the specific enzyme source and experimental setup.[2][9]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • This compound Solution: 30 mM in Assay Buffer

  • ADP Solution: 10 mM in Assay Buffer

  • Glucose Solution: 100 mM in Assay Buffer

  • NADP⁺ Solution: 10 mM in Assay Buffer

  • Magnesium Acetate Solution: 100 mM in Assay Buffer

  • Hexokinase/G6PDH Coupled Enzyme Mix: Commercially available or prepared in Assay Buffer to a final concentration of ~2 units/mL each.

  • Creatine Kinase Sample: Diluted in Assay Buffer to a concentration that provides a linear rate of reaction.

Procedure:

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture as follows (for a 200 µL final volume):

    • Assay Buffer: 100 µL

    • Phosphocreatine Solution: 20 µL (final concentration: 3 mM)

    • ADP Solution: 20 µL (final concentration: 1 mM)

    • Glucose Solution: 10 µL (final concentration: 5 mM)

    • NADP⁺ Solution: 10 µL (final concentration: 0.5 mM)

    • Magnesium Acetate Solution: 10 µL (final concentration: 5 mM)

    • Hexokinase/G6PDH Mix: 10 µL

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to reach thermal equilibrium.

  • Initiation of Reaction: Add 10 µL of the diluted creatine kinase sample to the reaction mixture.

  • Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. Calculate the creatine kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Conclusion

This compound is a high-purity, stable, and highly soluble reagent that is essential for a wide range of biochemical and cellular assays. Its key advantage of being free of interfering alkali metal ions makes it the superior choice for sensitive enzymatic studies, particularly for creatine kinase assays and ATP regeneration systems. By understanding its molecular properties and adhering to optimized protocols, researchers can ensure the accuracy and reproducibility of their experimental results.

References

  • Creatine and phosphocreatine analogs: anticancer activity and enzymatic analysis. (n.d.). Retrieved from [Link]

  • Ronner, P., Friel, E., Czerniawski, K., & Weinreb, S. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP. Analytical Biochemistry, 275(2), 208–216. [Link]

  • Scribd. (n.d.). Quantitative Creatine Kinase Assay Guide. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How Tris buffer works. Retrieved from [Link]

  • Uzzan, M., & Labuza, T. P. (2004). Effect of water activity and temperature on the stability of creatine during storage. Drug Development and Industrial Pharmacy, 30(6), 615–621. [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

  • Wallis, J., Lygate, C. A., Fischer, A., ten Hove, M., Schneider, J. E., Sebag-Montefiore, L., … Neubauer, S. (2005). Supranormal Myocardial Creatine and Phosphocreatine Concentrations Lead to Cardiac Hypertrophy and Heart Failure. Circulation, 112(20), 3131–3139. [Link]

  • Perasso, L., Ruggiero, C., & Bonanno, G. (2014). Creatine Salts Provide Neuroprotection Even After Partial Impairment of the Creatine Transporter. Molecular Neurobiology, 50(3), 973–984. [Link]

  • Williams, M. H., Kreider, R. B., & Branch, J. D. (1999). Creatine and phosphocreatine: a review of their use in exercise and sport.
  • DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]

  • Wallimann, T., & Hemmer, W. (1994). Creatine Kinase. In Encyclopedia of Biological Chemistry (pp. 676–683). Academic Press.
  • Wellt Chemicals. (2024, December 16). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Retrieved from [Link]

  • Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK). Retrieved from [Link]

  • HUI BAI YI. (2023, June 16). What Is The Difference Between TRIS Buffer And Phosphate Buffer?. Retrieved from [Link]

  • Alfieri, R. R., Bonelli, M. A., Cavazzoni, A., Fumarola, C., La Monica, S., Mazzaschi, G., … Petronini, P. G. (2006). Creatine as a compatible osmolyte in muscle cells exposed to hypertonic stress. The Journal of Physiology, 576(Pt 2), 493–501. [Link]

  • SLS. (n.d.). This compound, | P1937-500MG | SIGMA-ALDRICH. Retrieved from [Link]

  • Gregorio, N. E., Levine, M. Z., & O'Donnell, J. T. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 2(1), 24. [Link]

  • Miller, C. A., Waterhouse, T. J., & Fassbender, A. J. (2021). Technical note: Stability of tris pH buffer in artificial seawater stored in bags. Ocean Science, 17(3), 825–833. [Link]

  • Anatol, J. (1962). U.S. Patent No. 3,036,087. Washington, DC: U.S.
  • Morrison, J. F., & James, E. (1965). KINETIC STUDIES OF THE REVERSE REACTION CATALYSED BY ADENOSINE TRIPHOSPHATE-CREATINE PHOSPHOTRANSFERASE. THE INHIBITION BY MAGNESIUM IONS AND ADENOSINE DIPHOSPHATE. The Biochemical journal, 97(1), 37–52. [Link]

  • Wikipedia. (2023, November 28). Phosphocreatine. In Wikipedia. [Link]

  • Wikipedia. (2023, November 22). Creatinine. In Wikipedia. [Link]

  • Martin, R. W., Des Soye, B. J., Kwon, Y.-C., Kay, J., Davis, R. G., Thomas, P. M., … Jewett, M. C. (2018). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology, 7(6), 1557–1561. [Link]

  • Heide, C., Ces, O., Polizzi, K. M., & Kontoravdi, C. (2018). Creating cell-free protein synthesis factories. New Biotechnology, 40(Pt A), 186–193. [Link]

  • Bio-Rad Laboratories. (n.d.). Cell-Free Protein Synthesis Course. Retrieved from [Link]

  • Bonilla, D. A., Kreider, R. B., Stout, J. R., Forero, D. A., Kerksick, C. M., Roberts, M. D., & Rawson, E. S. (2021). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Journal of the International Society of Sports Nutrition, 18(1), 14. [Link]

  • Kim, D.-M., & Swartz, J. R. (2001). Energizing cell-free protein synthesis with glucose metabolism. Biotechnology and Bioengineering, 74(4), 309–316. [Link]

  • Zhang, L., Zhang, Y., & Li, Y. (2016). Method for regenerating ATP (adenosine triphosphate) by enzyme process and application thereof.
  • Mazzachi, B. C., Peake, M. J., & Ehrhardt, V. (2000). Reference range and method comparison studies for enzymatic and Jaffé creatine assays in plasma and serum and early morning urine.
  • O'Donnell, J. T., & Jewett, M. C. (2018). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 1(1), 8. [Link]

Sources

Technical Guide: Phosphocreatine Salt Selection – Disodium vs. Di(tris)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In high-energy phosphate cycling and ATP regeneration systems, Phosphocreatine (PCr) is the industry-standard substrate. However, the choice between Phosphocreatine Disodium Salt (PCr-Na₂) and Phosphocreatine Di(tris) Salt (PCr-Tris) is often treated as a trivial procurement detail rather than a critical experimental variable.

The Core Distinction: The selection is not merely about solubility; it is a decision about ionic interference .

  • Select PCr-Na₂ for standard physiological buffers, muscle contraction assays, and general ATP regeneration where sodium (~20-50 mM contribution) is physiologically relevant or negligible.

  • Select PCr-Tris for ion-sensitive applications (e.g., patch-clamp electrophysiology, Na⁺/K⁺-ATPase assays), sodium-free HPLC/MS methods, and specific cell-free protein synthesis (CFPS) workflows where minimizing total ionic strength or avoiding alkali metal accumulation is paramount.

This guide dissects the physicochemical divergences and provides a decision framework for researchers to optimize their bioenergetic workflows.

Part 2: Physicochemical Characterization

Understanding the stoichiometry and counterion contribution is the first step in accurate assay formulation. The Tris salt has a significantly higher molecular weight due to the two Tris(hydroxymethyl)aminomethane molecules associated with the phosphate group.

Comparative Specification Table
FeaturePhosphocreatine Disodium SaltThis compound
Formula


MW (Anhydrous) ~255.08 g/mol ~453.38 g/mol
CAS Number 922-32-7 (Anhydrous)71519-72-7 (Tetrahydrate)108321-17-1
Counterion Sodium (

)
Tris (Tromethamine)
Primary Solubility Water (~100 mM / 25 mg/mL)Water (>50 mg/mL); Enhanced in mixed organic/aq buffers
pH Contribution Basic (pH ~8.0–9.0 in solution)Buffered (Tris provides intrinsic buffering capacity)
Primary Utility General Bioenergetics, Muscle PhysiologyIon-Channel Studies, Na-Free Systems, HPLC

Part 3: Application-Specific Selection Logic

Ion-Sensitive Assays & Electrophysiology

The Problem: Many ATP-dependent enzymes (e.g., Na⁺/K⁺-ATPase) and ion channels are sensitive to sodium concentrations. Standard PCr-Na₂ introduces 2 moles of


 for every mole of PCr. In a 20 mM PCr regeneration system, this adds 40 mM 

to the background, potentially masking the effect of test compounds or altering the reversal potential in patch-clamp experiments.

The Solution (PCr-Tris): The Di(tris) salt replaces sodium with the bulky, organic Tris cation. This is inert toward sodium channels and pumps, allowing for precise control of the ionic environment.

Cell-Free Protein Synthesis (CFPS)

The Problem: CFPS systems (e.g., E. coli extract) require high concentrations of energy substrates. Accumulation of inorganic phosphate (


) and excessive ionic strength can inhibit translation machinery.
The Solution (PCr-Tris): 
  • Buffering: The Tris counterion acts as a secondary buffer, stabilizing the pH drop often seen during the accumulation of lactate or acetate in long-duration synthesis.

  • Ionic Strength: Tris salts generally have lower ionic activity coefficients than inorganic salts, potentially reducing the "salting out" effects on sensitive translation factors at high concentrations.

HPLC and Mass Spectrometry

The Problem: Sodium salts form non-volatile adducts (


) in electrospray ionization (ESI), suppressing signal and complicating spectral analysis. Sodium phosphates can also precipitate in high-organic mobile phases.
The Solution (PCr-Tris):  Tris is more compatible with volatile buffers (like ammonium acetate) and less likely to cause suppression or precipitation in LC-MS workflows.

Part 4: Visualizations

Diagram 1: Salt Selection Decision Matrix

This decision tree guides the researcher to the correct salt form based on experimental constraints.

SaltSelection Start Experimental Requirement Q1 Is Sodium (Na+) interference a concern? Start->Q1 Q2 Is the assay pH sensitive or requiring low ionic strength? Q1->Q2 No Res_Tris Select Di(tris) Salt (Inert Cation, Buffer Active) Q1->Res_Tris Yes (e.g., Patch Clamp, ATPase) Res_Na Select Disodium Salt (Standard, Cost-Effective) Q2->Res_Na No (General Bioenergetics) Q2->Res_Tris Yes (e.g., MS, Specific CFPS)

Caption: Logical workflow for selecting between Disodium and Di(tris) phosphocreatine salts based on assay sensitivity.

Diagram 2: The ATP Regeneration Cycle

This diagram illustrates the mechanism where PCr serves as the phosphate donor, a process identical for both salts, though the byproduct (counterion) differs.

ATP_Regen ADP ADP CK Creatine Kinase (Enzyme) ADP->CK PCr Phosphocreatine (Na+ or Tris+) PCr->CK ATP ATP CK->ATP Cr Creatine CK->Cr Work Cellular Work (Translation, Contraction) ATP->Work Energy Release Work->ADP Hydrolysis

Caption: The creatine kinase reaction.[1][2] The choice of salt determines the cations accompanying PCr into this cycle.

Part 5: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Note: Always verify the specific hydration state (anhydrous vs. tetrahydrate) on your vial label to adjust mass calculations.

Materials:

  • Phosphocreatine Salt (Na₂ or Tris)[1][2][3]

  • Milli-Q Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filter (PES or Nylon)

Procedure:

  • Calculate Mass:

    • For Disodium (Tetrahydrate, MW ~327.1): Dissolve 327 mg in 10 mL water.

    • For Di(tris) (MW ~453.4): Dissolve 453 mg in 10 mL water.

    • Critical Step: Do not heat.[4][5] Phosphocreatine is heat-labile and will hydrolyze to creatine and inorganic phosphate if heated.

  • Dissolution: Vortex gently. The Tris salt typically dissolves faster than the disodium salt due to the bulky organic cation disrupting the crystal lattice.

  • pH Adjustment (Optional but Recommended):

    • Check pH.[4][6]

    • PCr-Na₂ solutions are naturally alkaline (pH ~8-9). Adjust to pH 7.0-7.5 with dilute HEPES or HCl if used immediately in neutral assays.

    • PCr-Tris solutions are self-buffered but should be verified.

  • Filtration: Sterile filter using a 0.22 µm syringe filter into aliquots.

  • Storage: Store at -20°C. Stability: Stable for ~3-6 months frozen. Avoid freeze-thaw cycles; PCr hydrolyzes spontaneously in solution over time.

Protocol B: Stability Verification Assay (Optical)

To ensure your PCr stock has not hydrolyzed (which would inhibit your ATP regeneration system via product inhibition by inorganic phosphate):

  • Prepare a mix of:

    • 100 mM Tris-HCl pH 7.5

    • 1 mM ADP

    • 5 mM Glucose

    • Hexokinase + G6PDH (Glucose-6-Phosphate Dehydrogenase)

    • NADP+

    • Creatine Kinase (CK)[1][2]

  • Add your PCr stock.

  • Mechanism: CK converts PCr + ADP → ATP + Cr. Hexokinase uses ATP to convert Glucose → G6P. G6PDH converts G6P + NADP+ → 6-PG + NADPH.

  • Readout: Measure Absorbance at 340 nm. The rate of NADPH production is directly proportional to functional PCr concentration. If the rate is low compared to a fresh standard, your salt has hydrolyzed.

References

  • Kim, T.W., et al. (2007). Prolonged cell-free protein synthesis using dual energy sources.[7] Biotechnology and Bioengineering.[8] Available at: [Link]

  • PubChem. Phosphocreatine Disodium Salt (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

The Superior Solubility of Phosphocreatine Di(tris) Salt: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Phosphocreatine in Cellular Bioenergetics and Therapeutic Applications

Phosphocreatine (PCr) is a pivotal molecule in cellular energy metabolism, acting as a temporal and spatial buffer for adenosine triphosphate (ATP).[1] In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, PCr provides a readily available source of high-energy phosphate to regenerate ATP from adenosine diphosphate (ADP), a reaction catalyzed by creatine kinase. This crucial role in maintaining energy homeostasis has led to the investigation and clinical use of exogenous phosphocreatine in various therapeutic areas, particularly as a cardioprotective agent in conditions like myocardial ischemia.[2]

The formulation of phosphocreatine for research and pharmaceutical applications necessitates a thorough understanding of its physicochemical properties, with solubility being a paramount concern. The choice of the salt form of phosphocreatine can significantly impact its solubility, stability, and ultimately, its utility in experimental and clinical settings. This technical guide provides an in-depth analysis of the solubility advantages of phosphocreatine di(tris) salt compared to the more traditional sodium salts.

Unveiling the Counterion: A Comparative Analysis of Tris and Sodium Salts

The solubility of an ionizable compound like phosphocreatine is intrinsically linked to its salt form. The counterion plays a critical role in the crystal lattice energy of the solid state and the solvation energy of the ions in solution, both of which dictate the overall solubility.

Phosphocreatine Sodium Salt: The Conventional Choice

Phosphocreatine is commonly available as a disodium salt. While it has been widely used, its solubility in aqueous solutions can be a limiting factor in certain applications. Different sources report varying solubility values for the disodium salt in water, with figures such as 25.51 mg/mL and 51 mg/mL being cited.[3][4] This variability may be attributed to factors such as the degree of hydration and the specific experimental conditions. One commercial source indicates a solubility of 10% in water for the tetrahydrate form.[5]

This compound: A Superior Alternative for Enhanced Solubility and Functionality

This compound is a form where two molecules of tris(hydroxymethyl)aminomethane (Tris) act as counterions. This particular salt form offers distinct advantages, most notably its enhanced solubility. Published data indicates a solubility of 50 mg/mL in water for the di(tris) salt, which is consistently on the higher end of the reported values for the sodium salt.

The enhanced solubility of the di(tris) salt can be attributed to several factors:

  • The Nature of the Tris Cation: Tris is a bulky, organic cation with three hydroxyl groups. These hydroxyl groups can participate in hydrogen bonding with water molecules, promoting the dissolution of the salt.

  • Disruption of Crystal Lattice: The larger size and irregular shape of the Tris cation, compared to the smaller, spherical sodium ion, can lead to a less ordered and lower energy crystal lattice. This makes it easier for water molecules to overcome the lattice forces and solvate the individual ions.

  • Buffering Capacity: Tris is a well-known biological buffer with a pKa of approximately 8.1 at 25°C.[6] The presence of Tris as a counterion can contribute to the pH stability of the solution upon dissolution, which can be advantageous for many biological experiments.

Beyond solubility, the di(tris) salt offers another significant benefit: the absence of sodium ions. In many cellular and enzymatic assays, high concentrations of sodium ions can be inhibitory or interfere with the biological process under investigation. The use of the di(tris) salt circumvents this issue, making it the preferred choice for such applications.

Quantitative Solubility Comparison: A Tabulated Overview

To provide a clear and concise comparison, the following table summarizes the reported solubility data for both this compound and phosphocreatine sodium salt.

Salt FormSolventReported Solubility (mg/mL)Molar Solubility (mM)Reference(s)
This compoundWater50110.3
Phosphocreatine Disodium SaltWater25.51100[4]
Phosphocreatine Disodium SaltWater51200[3]
Phosphocreatine Disodium SaltPBS (pH 7.2)1039.2[7]
Phosphocreatine Disodium Salt TetrahydrateWater100 (10% w/v)275.4[5]

Molar solubility was calculated based on the molecular weights: 453.38 g/mol for the di(tris) salt and 255.08 g/mol for the anhydrous disodium salt, and 363.14 g/mol for the tetrahydrate disodium salt.

Factors Influencing Phosphocreatine Solubility and Stability

The solubility and stability of phosphocreatine salts are not static properties but are influenced by various environmental factors. Understanding these factors is crucial for the accurate preparation and storage of phosphocreatine solutions.

The Impact of pH

The pH of the solution plays a critical role in the stability of phosphocreatine. In acidic conditions, the high-energy phosphate bond is susceptible to hydrolysis, leading to the degradation of phosphocreatine into creatine and inorganic phosphate.[6] Generally, the lower the pH, the faster the degradation.[8] Therefore, for optimal stability, phosphocreatine solutions should be prepared and maintained at a neutral to slightly alkaline pH. The inherent buffering capacity of the Tris counterion in the di(tris) salt can help maintain a more stable pH environment.

The Influence of Temperature

Temperature also affects both the solubility and stability of phosphocreatine. The solubility of creatine and its derivatives generally increases with temperature.[8] However, higher temperatures can also accelerate the rate of degradation. For long-term storage, it is recommended to store phosphocreatine solutions at -20°C.

Experimental Protocols for Solubility Determination and Quantification

To empower researchers to independently verify and compare the solubility of different phosphocreatine salts, this section provides detailed, step-by-step methodologies for solubility determination and quantification.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional and most reliable method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound and/or phosphocreatine sodium salt

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of desired pH (e.g., phosphate-buffered saline, Tris-HCl)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm pore size)

  • Analytical balance

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of the phosphocreatine salt to a series of vials containing a known volume of the desired solvent (e.g., water, buffer). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with the appropriate mobile phase for HPLC analysis. Quantify the concentration of phosphocreatine in the diluted sample using a validated HPLC method (see Protocol 2).

  • Calculation: Calculate the solubility of the phosphocreatine salt in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Quantification of Phosphocreatine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the accurate quantification of phosphocreatine.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase: An aqueous mobile phase containing an ion-pairing agent is often used to improve the retention of the polar phosphocreatine molecule. A common mobile phase consists of an aqueous solution of tetrabutylammonium hydroxide (TAH) and monopotassium phosphate, with the pH adjusted to around 6.6.[9]

  • Phosphocreatine standard of known purity

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of phosphocreatine of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the phosphocreatine standards.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (Protocol 1) into the HPLC system.

  • Quantification: Determine the concentration of phosphocreatine in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Advantage: Chemical Structures and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and the experimental workflow.

G cluster_sodium Phosphocreatine Disodium Salt cluster_tris This compound PCr_Na PCr_Tris G start Start: Excess Phosphocreatine Salt equilibration Equilibration (24-48h at constant temp) start->equilibration filtration Filtration (0.22 µm syringe filter) equilibration->filtration dilution Dilution with Mobile Phase filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification (Calibration Curve) hplc->quantification end End: Solubility Determination quantification->end

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion: The Clear Choice for Demanding Applications

The selection of the appropriate salt form of phosphocreatine is a critical decision that can significantly impact the success of research and drug development endeavors. While phosphocreatine sodium salt has been traditionally used, the evidence clearly indicates that the This compound offers superior solubility in aqueous solutions . This enhanced solubility, coupled with the absence of potentially interfering sodium ions and the inherent buffering capacity of the Tris counterion, makes the di(tris) salt the unequivocal choice for a wide range of applications, particularly in sensitive biochemical and cellular assays. By understanding the fundamental principles of solubility and employing robust experimental methodologies, researchers can harness the full potential of phosphocreatine in their scientific pursuits.

References

  • Marshall, D. L. (2005). Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. Marshall University.
  • Jäger, R., Purpura, M., & Kingsley, M. (2007).
  • Bio-Techne. Phosphocreatine disodium salt. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Li, S., He, Y., & Serajuddin, A. T. (2014). Measurement and accurate interpretation of the solubility of pharmaceutical salts. Journal of pharmaceutical sciences, 103(11), 3379–3389.
  • Lv, L., Xi, H., & Han, G. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study.
  • Liu, N., et al. (2014). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275.
  • Vranješ, M., & Papović, S. (2015). Solubility of creatine, creatinine, guanidinoacetic acid and their hydrochlorides in water. Journal of the Serbian Chemical Society, 80(8), 1069-1077.

Sources

understanding the Tris counterion effect in Phosphocreatine salts

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis for Assay Optimization and Drug Development

Executive Summary

Phosphocreatine (PCr) is the critical high-energy phosphate reservoir used to regenerate ATP in high-demand biological systems.[1][2] While Disodium Phosphocreatine (Na₂PCr) is the standard for therapeutic applications (e.g., Neoton), it presents limitations in sensitive biochemical assays—specifically those involving ion channels, ubiquitin pathways, or sodium-sensitive enzymatic kinetics.

The Phosphocreatine Di(tris) salt (CAS 108321-17-1) overcomes these limitations through the "Tris Counterion Effect." This phenomenon utilizes the intrinsic buffering capacity and steric properties of the tromethamine (Tris) cation to stabilize the acid-labile N-P bond while eliminating alkali metal interference. This guide analyzes the physicochemical mechanisms of this effect and provides actionable protocols for its deployment in high-fidelity research.

Part 1: The Instability Paradox of Phosphocreatine

To understand the Tris advantage, one must first understand the fragility of the phosphocreatine molecule. PCr contains a phosphoramidate (P-N) bond , which is thermodynamically unstable and kinetically labile in acidic environments.

1.1 The Degradation Mechanism

In aqueous solution, PCr degrades primarily via intramolecular cyclization to form creatinine and inorganic phosphate (Pi). This reaction is acid-catalyzed.

  • Protonation: The guanidino nitrogen or the phosphate oxygen accepts a proton.

  • Cyclization: The carboxylate group attacks the guanidino carbon (or the nitrogen attacks the phosphorus, depending on pH), leading to ring closure.

  • Hydrolysis: The P-N bond cleaves, releasing Creatinine and Pi.

Key Insight: The reaction rate increases logarithmically as pH drops below 7.0. Therefore, the stability of solid-state or dissolved PCr is entirely dependent on maintaining a local microenvironment of pH 7.5–9.0.

degradation_pathway cluster_0 Critical Instability Zone (pH < 7.0) PCr Phosphocreatine (Dianionic Form) Intermediate Protonated Intermediate (Unstable) PCr->Intermediate Protonation Proton + H+ (Acidic pH) Proton->Intermediate Creatinine Creatinine (Cyclized) Intermediate->Creatinine Cyclization (Irreversible) Pi Inorganic Phosphate Intermediate->Pi P-N Bond Cleavage

Figure 1: The acid-catalyzed degradation pathway of Phosphocreatine. Prevention of the protonation step is the primary function of the counterion.

Part 2: The Tris Counterion Advantage

The "Tris Effect" in phosphocreatine salts is not merely about replacing sodium; it is about introducing a functional counterion that actively participates in stabilization.

2.1 Chemical Architecture
  • Compound: this compound[1][3][4][5][6]

  • Stoichiometry: 1 Phosphocreatine : 2 Tris cations

  • Molecular Formula:

    
    [3][5][6]
    
  • Molecular Weight: ~453.4 g/mol

2.2 Mechanism of Action: The Intrinsic Buffer Shield

Unlike sodium (


), which is a spectator ion with no buffering capacity, the Tris cation (

) is the conjugate acid of a weak base (pKa 8.06 at 25°C).
  • Solid-State Buffering: In the crystal lattice, the Tris cations form a hydrogen-bond network with the phosphate oxygens. If trace moisture or atmospheric

    
     (carbonic acid) enters the solid, the Tris cation can absorb protons or the equilibrium with free Tris base can neutralize acidity, preventing the "acid spots" that nucleate degradation in sodium salts.
    
  • The Diffusion Layer Effect: Upon dissolution, the immediate diffusion layer around the dissolving crystal maintains a pH of ~8.0. This protects the PCr molecule during the critical transition from solid to solution, a moment when local pH drops often occur with non-buffered salts.

  • Steric Bulk: The bulky Tris cation (approx. 5-6 Å diameter) disrupts the tight packing of PCr molecules. While this can sometimes increase hygroscopicity, in this specific lattice, it prevents the intermolecular proximity required for certain auto-catalytic degradation pathways.

2.3 Physicochemical Comparison
FeatureDisodium Phosphocreatine (Na₂PCr)This compoundThe "Tris Effect" Implication
Counterion Nature Inorganic, Strong ElectrolyteOrganic Amine, Weak Acid/BaseTris provides active pH control; Na does not.
Buffering Capacity None (pH depends on bulk solvent)High (Intrinsic pKa ~8.1)Self-validating stability in aqueous solution.
Ion Interference Introduces

Zero Alkali MetalsCritical for

ATPase or ion channel studies.
Solubility High (~100 mg/mL)Moderate to HighTris salts often dissolve slower but more gently.
Primary Use Therapeutics (IV injection)In Vitro Biochemistry / HTSPrecision research vs. systemic delivery.
Part 3: Experimental Validation & Protocols

To leverage the Tris counterion effect, researchers must handle the reagent differently than the sodium salt. The following protocols ensure the integrity of the "buffered salt" system.

3.1 Protocol: Preparation of Sodium-Free Regenerating Solution

Objective: Create a stable ATP-regenerating system for a


 channel assay where 

is strictly prohibited.

Reagents:

  • This compound (Store at -20°C).[3][5]

  • Creatine Kinase (Lyophilized, salt-free or dialyzed against Tris).

  • Buffer: 10 mM Tris-HCl, pH 7.4.

Workflow:

  • Equilibration: Allow the PCr Di(tris) bottle to warm to room temperature before opening.

    • Reasoning: Tris salts can be hygroscopic. Condensation on cold powder introduces water + atmospheric

      
       -> Carbonic acid -> Hydrolysis.
      
  • Gravimetric Dissolution: Weigh the PCr Di(tris) salt. Note that the MW (453.4) is significantly higher than Na-PCr (255.1).

    • Calculation: To achieve 10 mM PCr, weigh 4.53 mg/mL, not 2.55 mg/mL.

  • pH Check (Self-Validation): Dissolve in water. Measure pH.

    • Pass Criteria: The pH should spontaneously settle between 7.0 and 8.0.

    • Fail Criteria: If pH < 6.5, the salt has degraded (hydrolyzed) in storage. Discard.

  • Enzyme Addition: Add Creatine Kinase only immediately prior to use.

3.2 Protocol: Stability Stress Test (HPLC)

To verify the quality of a new batch of Tris-PCr compared to Na-PCr.

  • Column: Anion Exchange (SAX) or C18 with Ion Pairing (TBAHS).

  • Mobile Phase: Phosphate buffer pH 7.0 (Do not use acid mobile phases like 0.1% TFA, as they will degrade the analyte on-column).

  • Detection: UV at 210 nm (Creatine/Creatinine) and 230 nm.

  • Observation: The Tris salt should show <1% Creatinine content.

Part 4: Pharmaceutical & Research Implications[8][9]
4.1 Ion Channel & Electrophysiology

In patch-clamp experiments (e.g., studying


 channels), the introduction of sodium via Na-PCr can alter the reversal potential or affect sodium-gated sub-conductance states. The Tris salt is "electrophysiologically silent" regarding sodium gating, allowing for cleaner current recordings.
4.2 Ubiquitination Assays

Specific E1/E2/E3 ligase cascades are sensitive to ionic strength and specific cation species. The Tris counterion provides a "soft" ionic background compared to the "hard" charge density of sodium, often preserving weak protein-protein interactions essential for ubiquitin transfer.

4.3 Formulation Risks (The "Amine Warning")

While the Tris effect is stabilizing, researchers must be aware that Tris is a primary amine .

  • Aldehyde Incompatibility: Do not use Tris-PCr in buffers containing aldehydes (e.g., formaldehyde fixation), as Schiff bases will form.

  • Metal Chelation: Tris can chelate

    
     and 
    
    
    
    . If your enzyme requires these metals, the Tris counterion might strip them, reducing activity. In these rare cases, a Calcium PCr salt might be preferred, despite lower solubility.

tris_mechanism cluster_lattice Solid State / Diffusion Layer cluster_outcome Tris Tris Cation (TrisH+) PCr_Ion Phosphocreatine (PCr 2-) Tris->PCr_Ion Ionic Stabilization Stable Stable N-P Bond (pH maintained > 7.5) PCr_Ion->Stable Protection H_Ion Incoming Proton (H+) H_Ion->Tris Scavenged by Buffer (TrisH+ <-> Tris + H+) H_Ion->PCr_Ion Blocked

Figure 2: The "Tris Shield" mechanism. The counterion acts as a sacrificial proton scavenger, protecting the labile N-P bond.

References
  • Sigma-Aldrich. (n.d.). This compound Specification Sheet. Retrieved from

  • Wallimann, T., et al. (1992). "The Phosphocreatine Circuit: Molecular and Cellular Physiology of Creatine Kinases." Biochemical Journal, 281, 21-40.
  • Guevara, J., et al. (2023). "this compound in Ubiquitination Assays." Smolecule Technical Review. Retrieved from

  • BenchChem. (n.d.). Biochemical Functions of Phosphocreatine Salts. Retrieved from

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

using Phosphocreatine di(tris) salt in coupled enzyme assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phosphocreatine Di(tris) Salt in Coupled Enzyme Assays

Abstract

This technical guide details the application of This compound (e.g., Sigma P1937) as a critical component in coupled enzyme assays. Unlike the common disodium salt, the di(tris) variant eliminates the introduction of alkali metal ions (Na⁺, K⁺), making it the reagent of choice for Na⁺/K⁺-ATPase assays , ion channel studies , and cytoskeletal motility assays where ionic strength and composition must be strictly controlled. This guide provides the rationale, mechanistic grounding, and a validated protocol for establishing a sodium-free ATP regeneration system.

Introduction: The Need for a "Silent Battery"

In steady-state kinetic assays of ATPases (e.g., Myosin, Dynein, Na⁺/K⁺-ATPase) and ATP-consuming enzymes (e.g., Ubiquitin ligases, Kinases), the accumulation of ADP and depletion of ATP can cause severe product inhibition, altering reaction linearity.

To maintain "infinite" ATP conditions, researchers employ a Coupled ATP Regeneration System . While the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system is common, it requires Phosphoenolpyruvate (PEP) and introduces redox complications (NADH). The Creatine Kinase (CK) / Phosphocreatine (PCr) system is often preferred for its robustness and lack of optical interference in the UV range.

Why this compound? Standard Phosphocreatine is a disodium salt . Adding 10–20 mM of this reagent introduces 20–40 mM Na⁺ into the assay.

  • Interference: In Na⁺/K⁺-ATPase assays, exogenous Na⁺ alters the specific activity calculation.

  • Ionic Strength: In microtubule or actin motility assays, excess cations destabilize polymer structures.

  • Solution: The di(tris) salt replaces Na⁺ with Tris (Tris(hydroxymethyl)aminomethane), an inert organic cation compatible with standard assay buffers (Tris-HCl, HEPES), ensuring the "battery" does not chemically alter the experimental environment.

Mechanism of Action

The system functions as a thermodynamic buffer. Creatine Kinase (CK) catalyzes the reversible transfer of a high-energy phosphate from PCr to ADP, regenerating ATP immediately upon hydrolysis.

ATP_Regeneration cluster_0 Primary Enzyme System cluster_1 Regeneration System (The Battery) Substrate Substrate (e.g., Protein, Ion) Product Product (e.g., Phospho-protein) ATPase ATPase / Kinase (Enzyme of Interest) ADP ADP ATPase->ADP Pi Pi ATPase->Pi Release PCr Phosphocreatine (Di-tris Salt) CK Creatine Kinase (CK) PCr->CK Creatine Creatine CK->Creatine ATP ATP CK->ATP Regeneration ATP->ATPase ADP->CK

Figure 1: The Creatine Kinase/Phosphocreatine regeneration cycle.[1] PCr acts as the phosphate donor, ensuring ADP is immediately reconverted to ATP. The di(tris) salt ensures this cycle occurs without changing the sodium concentration of the buffer.

Comparative Data: Salt Form Impact

FeaturePhosphocreatine Disodium SaltThis compound Impact on Assay
Counterion 2x Na⁺2x Tris⁺Tris is biologically inert in most systems.
Na⁺ Load (at 20mM) ~40 mM0 mM Critical for Na⁺-sensitive enzymes.
Solubility (Water) ~50 mg/mL~50 mg/mLExcellent solubility for both.
pH Stability ModerateHigh Tris provides intrinsic buffering capacity.
Primary Use General muscle physiologyDefined-ion assays (Motility, Channel) Essential for "Clean" biochemistry.

Protocol: Sodium-Free ATP Regeneration System

This protocol creates a 20X Energy Mix suitable for spiking into ATPase, Kinesin, or Ubiquitination assays.

Reagents Required
  • This compound (Sigma P1937 or equiv.)

  • ATP (Sodium-free) : Use Tris-ATP or Magnesium-ATP salt. Avoid Disodium ATP.

  • Creatine Kinase (CK) : Rabbit Muscle CK (Type I), lyophilized.

  • Buffer : HEPES (pH 7.2) or Tris-HCl (pH 7.5).

Step-by-Step Methodology

1. Preparation of Stock Solutions

  • 100 mM Phosphocreatine Di(tris): Dissolve 45.3 mg of PCr di(tris) in 1 mL of ice-cold buffer. Note: PCr is acid-labile. Keep on ice.

  • 100 mM ATP (Tris/Mg salt): Dissolve in equimolar MgCl₂ to ensure Mg-ATP complex formation.

  • Creatine Kinase Stock (5 mg/mL): Dissolve lyophilized CK in buffer containing 50% glycerol (for storage at -20°C). Specific activity should be >150 units/mg.

2. Assembly of 20X Energy Mix (Sodium-Free) Combine the following on ice to create 1 mL of 20X Mix:

ComponentVolumeFinal Conc. in 20X MixFinal Conc. in Assay (1X)
100 mM ATP200 µL20 mM1 mM
100 mM PCr Di(tris)400 µL40 mM2 mM
CK Stock (5 mg/mL)40 µL0.2 mg/mL0.01 mg/mL (~2-5 U/mL)
1 M MgCl₂100 µL100 mM5 mM (Excess Mg²⁺)
Buffer (HEPES/Tris)260 µL--
Total 1000 µL

3. Application in Assay

  • Add 1 part 20X Energy Mix to 19 parts of your experimental sample (e.g., Microtubules + Kinesin).

  • The system will now maintain ATP at 1 mM indefinitely (until PCr is exhausted).

Critical Application Notes & Troubleshooting

A. The Malachite Green Warning (Crucial)

Do NOT use Phosphocreatine if you are detecting activity via Malachite Green (Acid Molybdate).

  • Reason: Malachite Green reagents are highly acidic (pH < 1).

  • Mechanism: Acid rapidly hydrolyzes the N-P bond in Phosphocreatine, releasing free Phosphate (Pi).

  • Result: Massive false-positive background signal.

  • Alternative: If measuring Pi release, use the EnzChek™ Phosphate Assay (enzymatic, neutral pH) or select a specific "stabilized" Malachite Green protocol that uses Citrate to quench the acid immediately, though this is risky.

B. Measuring Activity in this System

Since ATP is regenerated, you cannot measure ADP production. You must measure:

  • The Biological Output: (e.g., Speed of actin filaments, Western blot band intensity).

  • Creatine Production: Couple the system to Creatinase + Sarcosine Oxidase + Peroxidase . This produces a colorimetric/fluorometric signal proportional to ATPase activity.[2][3]

C. Sodium Contamination Check

If your assay is extremely sensitive to Na⁺ (e.g., Na⁺/K⁺-ATPase with <5 mM Na⁺), ensure your ATP source is also sodium-free. Many commercial ATP powders are disodium salts. Buy "ATP, Magnesium salt" or "ATP, Tris salt".

References

  • Sigma-Aldrich. Product Specification: this compound (P1937).Link

  • Wallimann, T., et al. (1992). "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands." Biochemical Journal, 281(1), 21-40. Link

  • Ronner, P., et al. (1999). "Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP."[3][4] Analytical Biochemistry, 275(2), 208-216. Link

  • Cogan, E.B., et al. (1999). "A Malachite Green Colorimetric Assay for Protein Phosphatase Activity" (Discusses acid hydrolysis issues). Analytical Biochemistry, 271, 29-35. Link

  • Hackney, D.D. (2005). "The kinetic cycles of myosin, kinesin, and dynein." Annual Review of Physiology, 58, 731-750. (Context for coupled assays in motility). Link

Sources

Application Notes & Protocols: Standard Operating Procedure for Phosphocreatine di(tris) salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling of Phosphocreatine di(tris) salt (CAS 108321-17-1). Phosphocreatine (PCr) is a critical molecule in cellular bioenergetics, acting as a rapid reservoir of high-energy phosphate for the regeneration of Adenosine Triphosphate (ATP).[1][2][3] The di(tris) salt form offers enhanced solubility and stability, making it a preferred reagent in biochemical and cellular assays where alkali metal ions are undesirable.[4][5] This guide is intended for researchers, scientists, and drug development professionals, detailing the chemical properties, safety protocols, solution preparation, and application in enzymatic assays.

Introduction to this compound

Phosphocreatine, in conjunction with the enzyme Creatine Kinase (CK), forms a crucial energy buffering system in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][3] The CK reaction reversibly transfers a phosphate group from PCr to Adenosine Diphosphate (ADP) to regenerate ATP, thereby maintaining cellular energy homeostasis.[1][6][7]

The di(tris) salt formulation, where phosphocreatine is complexed with two molecules of tris(hydroxymethyl)aminomethane, confers unique properties. Tris enhances the compound's solubility and stability in aqueous solutions compared to other salt forms.[4] This makes it particularly valuable for in vitro assays, including those studying creatine kinase activity or ATP-dependent cellular processes.

The Creatine Kinase Reaction:

The central role of phosphocreatine is captured in the following reversible enzymatic reaction:

Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP

This reaction is catalyzed by Creatine Kinase (CK). In times of high energy demand, the reaction proceeds to the right, rapidly replenishing ATP. During periods of rest or low energy demand, the reverse reaction occurs, rebuilding the phosphocreatine reservoir.[1][6]

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource(s)
CAS Number 108321-17-1[5][6]
Molecular Formula C₁₂H₃₂N₅O₁₁P[5][8][9]
Molecular Weight 453.38 g/mol [5][6][8][9]
Appearance White to off-white powder/solid[10]
Purity ≥97% (enzymatic)[5]
Solubility 50 mg/mL in water[6]
Storage Temperature -20°C

Key Insights:

  • The Tris salt form is specifically used in systems where alkali metal ions like sodium (Na⁺) or potassium (K⁺) could interfere with the experimental outcome.[5]

  • The compound is hygroscopic and can degrade at room temperature, necessitating strict storage protocols.[6]

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory when handling this compound. Although not classified as a hazardous substance, good laboratory practice minimizes any potential risks.[11]

3.1. Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[12][13][14]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber) to prevent skin exposure.[12][13][14]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[10]

  • Lab Apparel: A standard lab coat should be worn.

3.2. Storage and Stability
  • Long-term Storage: Store the solid compound in its original, tightly sealed container at -20°C. The product is stable under these conditions.

  • Working Solutions: After reconstitution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[15] Avoid repeated freeze-thaw cycles.[16]

3.3. Spills and Disposal
  • Minor Spills: For small spills of the powder, avoid generating dust.[10] Dampen with water before sweeping up the material into a suitable container for disposal.[10]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[10]

Protocols and Methodologies
4.1. Protocol for Preparation of Stock Solutions

Causality: Proper preparation of stock solutions is the foundation of reproducible experiments. Using a high-purity solvent is critical to prevent contamination. Aliquoting is essential to preserve the stability of the compound by avoiding repeated freeze-thaw cycles which can lead to degradation.

Materials:

  • This compound (solid)

  • Ultrapure, nuclease-free water

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and pipettes

Procedure:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of moisture onto the hygroscopic powder.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the powder.

  • Dissolution: Add the powder to the appropriate volume of ultrapure water to achieve the desired concentration. A common stock concentration is 50 mg/mL (approximately 110 mM).[6] Vortex gently until the solid is completely dissolved. The solution should be clear to slightly hazy and colorless.[6]

  • pH Adjustment (If Necessary): The Tris salt acts as a buffer. However, for pH-sensitive assays, verify the pH of the final stock solution and adjust as needed with dilute HCl or NaOH.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

4.2. Workflow for Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Experimental Use p1 Equilibrate Reagent to RT p2 Weigh Solid Compound p1->p2 p3 Dissolve in Ultrapure Water p2->p3 p4 Vortex to Mix p3->p4 p5 Aliquot for Single Use p4->p5 p6 Store at -20°C p5->p6 u1 Thaw Single Aliquot on Ice p6->u1 Retrieve from Storage u2 Dilute to Final Working Concentration u1->u2 u3 Add to Assay Reaction Mix u2->u3 u4 Perform Assay u3->u4 G PCr Phosphocreatine (di(tris) salt) Creatine Creatine PCr->Creatine CK Glucose Glucose ADP ADP ATP ATP ADP->ATP CK ATP->ADP HK G6P Glucose-6-Phosphate Glucose->G6P HK NADPH NADPH (Abs @ 340nm) G6P->NADPH G6PDH NADP NADP⁺

Caption: Coupled enzyme reaction for a Creatine Kinase activity assay.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or no activity in CK assay Degraded PCr Solution: Improper storage, repeated freeze-thaw cycles.Prepare fresh stock solution from solid. Always use single-use aliquots.
Incorrect Buffer pH: The CK enzyme has an optimal pH range (typically 6.0-9.0 depending on direction).Verify the pH of the final reaction buffer. The forward reaction (ATP generation) is favored at pH ~7.4. [17]
Precipitate forms in solution Low Purity Solvent: Use of water with ionic or organic contaminants.Always use ultrapure (e.g., 18.2 MΩ·cm) water for reconstitution.
Buffer Incompatibility: High concentrations of certain ions may cause precipitation.While the Tris salt is highly soluble, test compatibility with novel buffer systems empirically. [6]
Inconsistent/Irreproducible Results Hygroscopic Nature of Solid: Absorption of atmospheric moisture leading to inaccurate weighing.Ensure the reagent container is brought to room temperature before opening. Minimize time the container is open.
Pipetting Errors: Inaccurate dilution of stock solutions.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions if necessary.
References
  • Santa Cruz Biotechnology. (n.d.). This compound Safety Data Sheet.
  • Benchchem. (n.d.). This compound | 108321-17-1.
  • Assay Genie. (n.d.). Creatine Kinase Activity Colorimetric Assay Kit (#BN00990).
  • 3H Biomedical. (n.d.). Creatine Kinase Assay (CK).
  • Smolecule. (2023, August 15). Buy this compound | 108321-17-1.
  • Ronner, P., et al. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP. Analytical Biochemistry, 275(2), 208-216. [Link]

  • PubChem. (n.d.). This compound | C12H32N5O11P | CID 71433984. Retrieved from [Link]

  • PubChem. (n.d.). Phosphocreatine Di-tris salt | C12H32N5O11P | CID 9601327. Retrieved from [Link]

  • Andrews, R., et al. (2004). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: an in vivo 31P-MRS study of oral creatine ingestion. Journal of Applied Physiology, 96(6), 2288-2292. [Link]

  • de Oliveira, M. F., & Machado, M. (2016). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo, Brazil), 14(3), 411–416. [Link]

  • ResearchGate. (2025, August 9). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles.
  • ResearchGate. (2025, August 10). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: An in vivo 31P-MRS study of oral creatine ingestion.
  • Thermo Fisher Scientific. (2011, July 11). SAFETY DATA SHEET.
  • Cayman Chemical. (2012, July 2). Creatine Phosphate SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Creatine. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Creatine phosphate disodium salt | CAS 922-32-7.
  • Bio-Techne. (n.d.). Phosphocreatine disodium salt. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ATP Yield with Phosphocreatine di(tris) Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering suboptimal or inconsistent ATP yield in assays utilizing a Phosphocreatine (PCr) di(tris) salt-based ATP regeneration system. As a self-validating system, each component and step is critical for robust and reproducible results. This document provides in-depth troubleshooting, moving from common oversights to more complex mechanistic failures.

Part 1: Frequently Asked Questions (FAQs)

Q1: My ATP signal is consistently low across all samples, including my positive controls. What is the most common cause?

A1: The most frequent culprit is the degradation of a critical reagent or suboptimal reaction conditions. Immediately check the preparation and storage of your Phosphocreatine di(tris) salt and Creatine Kinase (CK) solutions. Ensure the assay buffer pH is optimal for the CK reaction, which is typically around 7.4-7.7.[1] Also, confirm the correct concentration of ADP, as it is a necessary substrate for ATP generation.

Q2: Why use this compound instead of other phosphocreatine salts?

A2: this compound is specifically utilized in experimental systems where the presence of alkali metal ions like sodium or potassium could interfere with the assay.[2][3] The di(tris) formulation enhances solubility and stability in aqueous solutions, providing a more reliable reagent for in vitro studies.[2][4]

Q3: Can the age of the solid this compound affect my results?

A3: Yes. While solid PCr di(tris) salt is generally stable, improper storage (e.g., exposure to moisture or high temperatures) can lead to degradation. Always refer to the manufacturer's certificate of analysis (CoA) and store the compound as recommended, typically in a cool, dry place. If in doubt, use a fresh lot of the reagent.

Q4: My results are highly variable between replicates. What should I investigate first?

A4: High variability often points to issues with pipetting accuracy, incomplete mixing of reagents, or temperature fluctuations across the assay plate. Ensure all components are at thermal equilibrium before starting the reaction and that reagents are thoroughly mixed upon addition.

Part 2: In-Depth Troubleshooting Guide

Section 2.1: Reagent Integrity and Preparation

A common failure point is the integrity of the reagents in the ATP regeneration system. This section will guide you through a systematic check of each component.

Issue: Compromised this compound Solution

  • Causality: Phosphocreatine is susceptible to hydrolysis, especially at low pH and elevated temperatures.[5] The di(tris) salt form offers improved stability, but improper handling of solutions can still lead to degradation.[2]

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare fresh PCr solutions for each experiment. If you must store the solution, aliquot and freeze it at -80°C for short-term storage, but be aware that freeze-thaw cycles can degrade the compound.

    • pH Verification: Ensure the pH of your final assay buffer is within the optimal range for Creatine Kinase (see Section 2.2). Creatine itself is most stable in alkaline conditions, with a pH around 10 helping to prevent degradation to creatinine.[6] While the optimal pH for the CK reaction is lower, maintaining a neutral to slightly alkaline pH during storage of the PCr stock is advisable.

    • Purity Confirmation: If you suspect contamination of your solid PCr di(tris) salt, consider using an enzymatic assay to quantify the active compound or performing analytical techniques like ICP-MS to detect trace metal contaminants that could inhibit the enzyme.[4]

Issue: Inactive Creatine Kinase (CK)

  • Causality: CK is an enzyme and can lose activity due to improper storage, handling, or the presence of inhibitors.

  • Troubleshooting Steps:

    • Storage and Handling: Store CK as recommended by the supplier, typically frozen and in a solution containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.

    • Activity Check: If you suspect your CK is inactive, you can perform a simple activity assay. Commercial kits are available for this purpose. These kits often use a coupled enzyme reaction where the production of NADPH is measured at 340 nm and is proportional to the CK activity.

    • Presence of Inhibitors: Ensure your sample does not contain substances that could inhibit CK activity.

Section 2.2: Assay Conditions and Protocol

Even with pristine reagents, suboptimal assay conditions will lead to poor ATP yield.

Issue: Suboptimal pH of the Reaction Buffer

  • Causality: The enzymatic activity of Creatine Kinase is highly dependent on pH. The forward reaction (ATP generation) has an optimal pH of approximately 6.0-7.0, while the reverse reaction (PCr generation) is favored at a more alkaline pH. For ATP regeneration systems in assays, a compromise is often struck. In vitro experiments have shown an optimum pH of 7.7 for the forward creatine kinase reaction.[1]

  • Troubleshooting Steps:

    • pH Measurement: Directly measure the pH of your final reaction mixture. Do not assume the pH of the buffer concentrate is maintained upon dilution.

    • Buffer Titration: If necessary, perform a pH titration experiment to identify the optimal pH for your specific assay system.

Issue: Incorrect Temperature

  • Causality: Enzyme kinetics are temperature-dependent. While many assays are run at room temperature, some may require 30°C or 37°C for optimal enzyme activity.

  • Troubleshooting Steps:

    • Incubation Temperature: Ensure your incubation steps are performed at the temperature specified in your protocol. Use a calibrated incubator and ensure even temperature distribution across your assay plate.

    • Reagent Temperature: Allow all reagents to come to the assay temperature before starting the reaction to avoid temperature gradients.

Section 2.3: ATP Detection and Measurement

Low signal may not always mean low ATP production; it could be an issue with the detection method itself, especially in luciferase-based assays.

Issue: Inhibition of the Reporter Enzyme (e.g., Luciferase)

  • Causality: Components in your sample or even high concentrations of the ATP regeneration system reagents can inhibit the reporter enzyme. Firefly luciferase, a common reporter, is known to be inhibited by various small molecules.[7]

  • Troubleshooting Steps:

    • ATP Standard Curve: Run an ATP standard curve in the presence and absence of your complete ATP regeneration system (minus ADP to prevent ATP generation). A significant decrease in the signal in the presence of the regeneration components indicates inhibition.

    • Sample Matrix Effects: Test for inhibition from your experimental sample by spiking a known amount of ATP into a sample-containing well and comparing the signal to a well with ATP in buffer alone.

    • Substrate Concentration: High concentrations of luciferin can cause a temporary reduction in the catalytic rate of luciferase.[8][9] Ensure you are using the optimal concentration of luciferin for your enzyme.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

  • Add ultrapure water to achieve the desired stock concentration (e.g., 50 mg/mL).[4]

  • Vortex gently until the solid is completely dissolved. The solution should be clear to slightly hazy.[4]

  • Check the pH of the solution and adjust to ~7.5 if necessary, using Tris base or HCl.

  • Use the solution immediately or aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Summary of Key Experimental Parameters
ParameterRecommended RangeRationale
pH 7.4 - 7.7Optimal for the forward reaction of Creatine Kinase.[1]
Temperature 25°C - 37°CEnzyme activity is temperature-dependent; consult specific protocols.
PCr di(tris) salt 5 - 20 mMProvides a sufficient reservoir of high-energy phosphate.
ADP 1 - 5 mMA key substrate for the Creatine Kinase reaction.
Creatine Kinase 10 - 50 U/mLSufficient enzyme concentration to drive the reaction.

Part 4: Visualizations

Diagram 1: The Phosphocreatine-Creatine Kinase ATP Regeneration Cycle

ATP_Regeneration cluster_0 ATP Regeneration PCr Phosphocreatine CK Creatine Kinase PCr->CK ADP ADP ADP->CK ATP ATP Assay Assay ATP->Assay Used in Assay Creatine Creatine CK->ATP Phosphate Transfer CK->Creatine

Caption: ATP regeneration via the Creatine Kinase-Phosphocreatine system.

Diagram 2: Troubleshooting Workflow for Low ATP Yield

Troubleshooting_Workflow Start Low ATP Signal Detected Check_Reagents 1. Reagent Integrity Check Start->Check_Reagents Fresh_PCr Prepare Fresh PCr Solution Check_Reagents->Fresh_PCr Check_CK Verify CK Activity Check_Reagents->Check_CK Check_pH_Temp 2. Assay Conditions Check Fresh_PCr->Check_pH_Temp If no improvement Check_CK->Check_pH_Temp If no improvement Verify_pH Measure Buffer pH (7.4-7.7) Check_pH_Temp->Verify_pH Verify_Temp Confirm Incubation Temperature Check_pH_Temp->Verify_Temp Check_Detection 3. Detection System Check Verify_pH->Check_Detection If no improvement Verify_Temp->Check_Detection If no improvement Inhibition_Test Test for Luciferase Inhibition Check_Detection->Inhibition_Test ATP_Standard Run ATP Standard Curve Check_Detection->ATP_Standard Resolved Issue Resolved Inhibition_Test->Resolved If resolved ATP_Standard->Resolved If resolved

Caption: A logical workflow for troubleshooting low ATP yield.

References

  • Bessman, S. P., & Geiger, P. J. (1981). Transport of energy in muscle: the phosphocreatine shuttle. Science, 211(4481), 448-452. (URL not available in search results)
  • Wallimann, T., Wyss, M., Brdiczka, D., Nicolay, K., & Eppenberger, H. M. (1992). Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis. Biochemical Journal, 281(1), 21-40. (URL not available in search results)
  • Deganis, A., & Lehninger, A. L. (1970). pH and temperature effects on kinetics of creatine kinase in aqueous solution and in isovolumic perfused heart. A 31P nuclear magnetization transfer study. PubMed, [Link]

  • Jäger, R., Purpura, M., & Kingsley, M. (2007). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. PMC. [Link]

  • Auld, D. S., & Inglese, J. (2004). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. PMC. [Link]

  • Lembert, N., & Idahl, L. A. (1995). Regulatory effects of ATP and luciferin on firefly luciferase activity. Biochemical Journal, 305(3), 929-933. [Link]

  • Anonymous. (n.d.). What is the PH level of your Creatine? - Help. help.nutrabolt.com. [Link]

  • Sigma-Aldrich. (n.d.). This compound, | P1937-5G | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]

Sources

resolving solubility issues with Phosphocreatine di(tris) salt at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues at High Concentrations

Product Focus: Phosphocreatine di(tris) salt (CAS: 108321-17-1) Target Audience: Senior Researchers, Electrophysiologists, and Formulation Scientists.

The Core Challenge: Why Your Solution is Crashing

As a Senior Application Scientist, I often see researchers treat Phosphocreatine (PCr) di(tris) salt identical to its disodium counterpart. This is a fundamental error. While the disodium salt is highly soluble and compact, the di(tris) salt carries two bulky Tris(hydroxymethyl)aminomethane counterions.

The Solubility-Stability Paradox:

  • Steric Hindrance: The molecular weight of the di(tris) salt (~453.4 g/mol ) is nearly double that of the disodium salt (~255.1 g/mol ). At high concentrations (>50 mM), the bulky Tris groups create significant steric hindrance, increasing viscosity and reducing the saturation limit compared to sodium salts.

  • The Hydrolysis Trap: To dissolve stubborn salts, the instinct is to apply heat or lower the pH. Do not do this. PCr contains a P-N bond (phosphoguanidino group) that is thermodynamically unstable. It undergoes acid-catalyzed hydrolysis to Creatine and Inorganic Phosphate (

    
    ).[1] This reaction is exothermic and accelerates exponentially as pH drops below 7.0 or temperature rises above 4°C.
    

Optimized Protocol: The "Cold-Titration" Method

This protocol is designed for preparing high-concentration stock solutions (50 mM – 100 mM) while mitigating hydrolysis.

Reagents & Equipment
  • Solid: this compound (Store at -20°C).

  • Solvent: HPLC-grade water (degassed). Do not use Tris buffer (Common Ion Effect will reduce solubility).

  • Control: Ice bath (Required).

  • Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).

Step-by-Step Workflow

PCr_Workflow Start Weigh Powder (Ambient Temp) Ice Transfer to Ice Bath Start->Ice Slurry Add 80% Final Vol (Cold Water) Ice->Slurry Minimize air exposure Mix Gentle Vortex (Do NOT Sonicate) Slurry->Mix pH_Check Check pH (Target: 7.2 - 7.5) Mix->pH_Check pH_Check->Ice If pH < 7.0 (Add minimal NaOH) Adjust Adjust Vol to 100% (Molar Displacement) pH_Check->Adjust If pH > 7.0 Filter 0.22µm Filter (Cold) Adjust->Filter Store Aliquot & Freeze (-20°C) Filter->Store

Figure 1: The Cold-Titration workflow ensures minimal hydrolysis during solubilization. Note the critical pH check step.

Critical Protocol Notes:
  • Molar Displacement: 1 g of PCr di(tris) powder displaces approximately 0.6–0.7 mL of water. If you add 1 g to 10 mL of water, your final concentration will be lower than calculated. Always dissolve in ~80% of the target volume, then top up.

  • Avoid Sonication: Sonication generates localized heat (cavitation), which can cleave the P-N bond. Use gentle vortexing or a magnetic stirrer on ice.

  • The "Haze" Factor: At >50 mM, the solution may appear slightly hazy due to supersaturation or minor impurities. Do not heat to clear it. Instead, filter-sterilize using a 0.22 µm membrane.[2] This removes nucleation sites that cause precipitation during storage.

Technical Data & Specifications

Solubility & Stability Limits
ParameterSpecificationNotes
Molecular Weight ~453.38 g/mol Varies by batch hydration. Always check CoA.
Max Solubility (Water) ~50 mg/mL (110 mM)Practical limit for clear solution at 4°C.
Optimal pH 7.2 – 7.8Most stable range. Hydrolysis

decreases rapidly < pH 6.[3]0.
Critical pH Limit < 5.5Rapid Degradation. P-N bond cleavage occurs within minutes.
Temperature Tolerance < 4°C (Processing)Never heat > 25°C to dissolve.
Degradation Pathway Analysis

Understanding the breakdown helps in troubleshooting. If your stock solution tests high for free phosphate, this pathway has been activated.

Degradation_Pathway cluster_0 Consequences PCr Phosphocreatine (Active) Inter Intermediate (Unstable Zwitterion) PCr->Inter Acid Catalysis (H+) or Heat (>25°C) Cr Creatine (Precipitate Risk) Inter->Cr Pi Inorganic Phosphate (Pi) Inter->Pi Precip Cloudiness (Creatine has low sol.) Cr->Precip Drift pH Drift (Release of H+) Pi->Drift

Figure 2: The hydrolysis pathway. Note that Creatine (the breakdown product) has lower solubility than Phosphocreatine, often causing "old" stocks to turn cloudy.

Troubleshooting Guide (FAQs)

Scenario A: "My solution is cloudy immediately after mixing."
  • Cause 1: Saturation. You may be exceeding the 110 mM limit (approx. 50 mg/mL).

    • Fix: Dilute to 50 mM. If high concentration is mandatory, ensure the water is at room temperature (20°C) briefly for mixing, then immediately cool.

  • Cause 2: Common Ion Effect. Did you use a Tris-based buffer to dissolve it?

    • Fix: The salt already contains Tris. Dissolve in pure water first. The final solution will effectively be a Tris-buffered PCr solution.

Scenario B: "The solution was clear, but precipitated after freezing/thawing."
  • Cause: "Salting Out" or pH Shift. Freezing concentrates solutes into liquid pockets (eutectics), causing extreme pH shifts that trigger hydrolysis or precipitation.

  • Fix:

    • Flash freeze aliquots in liquid nitrogen (prevents eutectic formation).

    • Do not refreeze aliquots. Single-use only.

    • Verify the precipitate isn't Creatine (degradation product). If it doesn't redissolve upon warming to 4°C, it is likely degraded Creatine, not PCr.

Scenario C: "My patch-clamp seal resistance is unstable when using this stock."
  • Cause: Trace Contaminants or pH Mismatch.

  • Fix:

    • Check Osmolarity: The di(tris) salt adds significantly more osmoles than sodium salts. 10 mM PCr-di(tris) adds ~30 mOsm (1 PCr + 2 Tris). Adjust your internal solution osmolarity accordingly.

    • Filter: Always use a 0.22 µm filter. Micro-particulates from the bulk powder can disrupt GΩ seals.

Quality Control: Self-Validation

Before using a high-concentration stock in critical experiments (e.g., mitochondrial respiration or electrophysiology), perform this rapid check:

  • Visual: Must be colorless. Yellowing indicates oxidation or contamination.

  • The "Bubble" Test: Add a drop of stock to 1M HCl.

    • Result: Rapid hydrolysis will occur, but no gas should evolve. (Gas implies carbonate contamination).

  • Phosphate Assay (Gold Standard): Use a malachite green phosphate assay.

    • Target: < 1% Free Phosphate.[4]

    • If > 5% Free Phosphate: The stock is degraded. Discard.

References

  • PubChem. (2025).[4][5][6] Phosphocreatine Di-tris salt | C12H32N5O11P.[5][6][7] National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). This compound - Product Datasheet. Merck KGaA. Link

  • Lawson, J. W., & Veech, R. L. (1979). Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction. Journal of Biological Chemistry. Link

  • Santa Cruz Biotechnology. (2024). This compound (CAS 108321-17-1) Product Block.[1][5][6][7][8][9] Link

Sources

Technical Support Center: Minimizing Background Noise in Assays Using Phosphocreatine di(tris) Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in assays utilizing Phosphocreatine di(tris) salt for ATP regeneration. As experienced application scientists, we understand that high background can mask true signals, leading to false positives and unreliable data. This resource provides in-depth, field-proven insights to help you achieve robust and reproducible results.

Introduction: The Double-Edged Sword of ATP Regeneration

In many enzymatic assays, particularly those involving kinases and ATPases, maintaining a constant ATP concentration is crucial for accurate kinetic measurements. The Phosphocreatine (PCr)/Creatine Kinase (CK) system is a widely used and effective method for ATP regeneration.[1][2] PCr serves as a high-energy phosphate reservoir, rapidly replenishing ATP from ADP, which is generated by the primary enzyme of interest.[1]

This compound is often the reagent of choice due to its enhanced solubility and stability, and because it avoids the introduction of alkali metal ions that can interfere with certain enzymatic systems.[2] However, impurities in the reagents, instability of components, and contaminating enzymatic activities can lead to ATP generation or degradation independent of the primary enzyme, resulting in high background signals. This guide will walk you through the common causes of such issues and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in my assay?

This compound is a formulation of phosphocreatine where two tris(hydroxymethyl)aminomethane (Tris) molecules are associated with the phosphocreatine molecule.[3] This salt form offers enhanced solubility and stability in aqueous solutions compared to other forms of phosphocreatine.[2] It is a critical component of ATP regeneration systems in biochemical assays. In these systems, creatine kinase (CK) catalyzes the transfer of a phosphate group from phosphocreatine to ADP, regenerating ATP that is consumed by the primary enzyme being studied (e.g., a kinase).[1] This maintains a steady-state ATP concentration, which is essential for reliable enzyme kinetics.

Q2: I'm seeing a high background signal in my "no enzyme" control. What are the likely causes?

A high background in a "no enzyme" control is a clear indicator that a reaction is occurring in the absence of your primary enzyme. The most common culprits are:

  • Contaminating Enzymes: Your reagent preparations, particularly recombinant proteins, may contain contaminating kinases or ATPases.[4][5]

  • Phosphocreatine Instability: Although relatively stable, phosphocreatine can undergo slow, non-enzymatic hydrolysis, releasing inorganic phosphate.[1] Depending on your assay's detection method, this can contribute to background.

  • ATP Contamination: The ADP or phosphocreatine stocks may be contaminated with small amounts of ATP.

Q3: Can the quality of Creatine Kinase (CK) affect my assay background?

Absolutely. The purity and activity of the creatine kinase are paramount. A low-quality CK preparation can introduce contaminating enzymes, such as other kinases or phosphatases, which can directly interfere with your assay.[6][7] It is also crucial to ensure that the CK itself is highly active to efficiently regenerate ATP, preventing the accumulation of ADP which could be used by contaminating kinases.

Q4: Are there alternatives to the Phosphocreatine/Creatine Kinase system for ATP regeneration?

Yes, several other ATP regeneration systems exist, each with its own advantages and disadvantages. These include:

  • Pyruvate Kinase/Phosphoenolpyruvate (PEP): This system is very efficient but can be more expensive.[8]

  • Acetate Kinase/Acetyl Phosphate: This is another effective system.[8][9]

  • Polyphosphate Kinases (PPKs): These use inexpensive polyphosphate as the phosphate donor.[8][10]

The choice of system depends on the specific requirements of your assay, including cost, pH optima, and potential for interference with your primary enzyme or detection chemistry.[11]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Contaminating Enzyme Activity

Contaminating enzymes are a frequent source of high background. This guide provides a systematic approach to identify and address this issue.

The Problem: Unwanted enzymatic activity from contaminants in your reagents can lead to ATP turnover that is independent of your enzyme of interest. This is particularly common in preparations of recombinant kinases.[4]

The Workflow:

A High Background Observed B Run 'No Primary Enzyme' Control A->B C Run 'No Creatine Kinase' Control A->C D Run 'No Phosphocreatine' Control A->D E Identify Contaminant Source B->E C->E D->E F Source: Recombinant Enzyme Prep E->F High signal in B G Source: Creatine Kinase Prep E->G High signal in C H Solution: Use Higher Purity Reagents F->H I Solution: Add Kinase Inhibitors F->I G->H J Solution: Optimize Reagent Concentrations H->J I->J

Caption: Troubleshooting workflow for contaminating enzyme activity.

Step-by-Step Protocol:

  • Run Systematic Controls: To pinpoint the source of the contamination, set up a series of control reactions.

Control Reaction Components Purpose
Full Reaction All componentsPositive control
No Primary Enzyme All components except your enzyme of interestTo detect contamination in other reagents[12]
No Creatine Kinase All components except creatine kinaseTo check for ATP regeneration independent of CK
No Phosphocreatine All components except phosphocreatineTo assess ATP contamination in other reagents
No Substrate All components except the primary enzyme's substrateTo check for kinase autophosphorylation or non-specific phosphorylation[12]
  • Analyze the Results:

    • High signal in "No Primary Enzyme" control: This strongly suggests a contaminating kinase or ATPase in your other reagents, most likely the creatine kinase preparation.

    • High signal in "No Creatine Kinase" control: This could indicate that your primary enzyme preparation has contaminating activity that can directly use phosphocreatine, or that there is significant ATP contamination in your reagents.

    • High signal in "No Phosphocreatine" control: This points to ATP contamination in your ADP, enzyme, or buffer stocks.

  • Implement Solutions:

    • Source Higher Purity Reagents: If contamination is suspected in your creatine kinase or primary enzyme, obtain a higher purity grade from a reputable supplier. Look for enzymes that have been specifically tested for contaminating kinase and ATPase activities.[4]

    • Add a Broad-Spectrum Kinase Inhibitor to Controls: In your "no primary enzyme" control, the addition of a broad-spectrum kinase inhibitor like staurosporine can help confirm if the background is due to kinase activity.

    • Optimize Reagent Concentrations: Use the lowest concentration of creatine kinase and phosphocreatine that still provides efficient ATP regeneration. This can be determined by running a titration experiment.[13]

Guide 2: Addressing this compound Stability and Purity

While the di(tris) salt form of phosphocreatine offers good stability, improper handling and storage can lead to degradation and impurities, contributing to assay background.

The Problem: Degradation of phosphocreatine can release inorganic phosphate and creatine.[1] In assays where phosphate is detected, this can be a direct source of background. Furthermore, impurities from the synthesis of phosphocreatine can also interfere with the assay.[14]

The Workflow:

A Suspected Phosphocreatine Instability B Check Storage Conditions (Store desiccated at -20°C) A->B C Prepare Fresh Stock Solutions A->C E Perform pH Check of Assay Buffer A->E B->C D Assess Purity of New Lot C->D F Consider Alternative ATP Regeneration System D->F If issue persists E->F If pH is suboptimal

Caption: Workflow for addressing phosphocreatine stability and purity.

Step-by-Step Protocol:

  • Verify Proper Storage: this compound should be stored desiccated at -20°C or below. Avoid repeated freeze-thaw cycles of stock solutions.

  • Prepare Fresh Stock Solutions: If you have been using an old stock solution, prepare a fresh one from a new aliquot of the powder.

  • Assess Purity: If possible, assess the purity of your phosphocreatine. This can be done using enzymatic assays to determine the active concentration or by analytical methods like HPLC to detect breakdown products.[1]

  • Check Assay Buffer pH: The stability of phosphocreatine is pH-dependent. At acidic pH, the rate of hydrolysis increases.[15] Ensure your assay buffer is at a neutral or slightly alkaline pH (typically 7.0-8.0).

  • Consider Lot-to-Lot Variability: If you have recently started using a new lot of this compound and are experiencing problems, test a sample from a previous, well-performing lot if available.

Guide 3: Optimizing Assay Conditions and Reagent Concentrations

Even with high-quality reagents, suboptimal assay conditions can lead to increased background noise.

The Problem: Incorrect concentrations of ATP, ADP, or divalent cations, as well as the choice of buffer, can all impact non-specific signal generation.[12][13]

Data Presentation: Typical Reagent Concentration Ranges

ReagentTypical Concentration RangeNotes
This compound1 - 20 mMTitrate to find the lowest effective concentration.
Creatine Kinase10 - 100 µg/mLEnzyme activity can vary between suppliers.[13]
ADP10 - 100 µMShould be at or below the Km of the primary enzyme for ATP.
ATP (initial)1 - 10 µMA small initial amount can help kickstart the reaction.
MgCl₂1 - 10 mMEssential cofactor for most kinases.[13]

Experimental Protocol: Optimizing Creatine Kinase Concentration

  • Set up a series of reactions with a fixed, high concentration of your primary enzyme and its substrate.

  • Vary the concentration of Creatine Kinase across a range (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Include a "no primary enzyme" control at each Creatine Kinase concentration.

  • Incubate for a fixed time and measure the signal.

  • Plot the signal for both the full reaction and the control against the Creatine Kinase concentration.

  • Select the lowest concentration of Creatine Kinase that gives a robust signal in the full reaction with a minimal signal in the control.

The ATP Regeneration Cycle:

cluster_0 Primary Reaction cluster_1 Regeneration System ATP ATP ADP ADP ATP->ADP Substrate Phosphorylation ADP->ATP ATP Regeneration PCr Phosphocreatine Cr Creatine PCr->Cr Primary_Enzyme Primary Enzyme (e.g., Kinase) CK Creatine Kinase

Caption: The ATP regeneration cycle using the Phosphocreatine/Creatine Kinase system.

By systematically working through these troubleshooting guides, you can identify the source of high background noise in your assays and implement effective solutions to achieve reliable and reproducible data.

References

  • Lutz, S., et al. (2020). Reaction Engineering and Comparison of Electroenzymatic and Enzymatic ATP Regeneration Systems. arXiv. Retrieved from [Link]

  • Varman, A. M., et al. (2018). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology. Retrieved from [Link]

  • The Scientist. (2024). Leveraging Recombinant Kinases for Drug Discovery Research. Retrieved from [Link]

  • Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids. Retrieved from [Link]

  • Blank, K., et al. (2021). Cell-Free Reaction System for ATP Regeneration from d-Fructose. ACS Synthetic Biology. Retrieved from [Link]

  • Szasz, G., et al. (1976). Interference by creatine with determination of serum creatine kinase. Clinical Chemistry. Retrieved from [Link]

  • Wallimann, T., et al. (2023). Creatine Kinase MB: Diagnostic Utility and Limitations. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cabaniss, C. D. (1990). Creatine Kinase. In Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Retrieved from [Link]

  • Martinez-Lopez, N., et al. (2021). Evaluation of the Effect of Clonapure® Versus Creatine Monohydrate on ATP Levels in a C2C12 Muscle Cell Line. ResearchGate. Retrieved from [Link]

  • Columbia Technology Ventures. (n.d.). Synthetic enzymatic pathway for ATP regeneration. Retrieved from [Link]

  • A.D.A.M., Inc. (2021). Creatine Kinase: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]

  • Ask Ayurveda. (2024). CK-MB (Creatine Kinase-MB): Definition, Function & Clinical Significance. Retrieved from [Link]

  • Zhang, J. H., et al. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Guttery, D. S., et al. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Retrieved from [Link]

  • Sando, J. J., et al. (2002). Enzyme Assays for Protein Kinase C Activity. Protein Kinase C Protocols. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Spectrophotometric Determination of Phosphocreatine Di(Tris) Salt Quality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tris" Advantage[1]

Phosphocreatine (PCr) is the premier high-energy phosphate reservoir used to regenerate ATP in coupled enzyme assays and in vitro translation systems. While the Disodium salt is common, Phosphocreatine Di(Tris) salt has emerged as the critical alternative for ion-sensitive applications.

In systems where sodium (


) or potassium (

) ions act as allosteric effectors or inhibitors (e.g., specific ATPase assays, ion channel studies), the introduction of exogenous cations via the buffer substrate can skew kinetic data. The Di(Tris) variant eliminates this interference.

This guide objectively compares the Enzymatic Spectrophotometric Assay against HPLC and colorimetric alternatives, demonstrating why the enzymatic method remains the functional "Gold Standard" for determining the biological potency of PCr Di(Tris) salt.

Methodology Comparison: Selecting the Right Tool

Quality control for PCr requires distinguishing between chemical purity (is the molecule intact?) and biological activity (can it phosphorylate ADP?).

Table 1: Analytical Methodologies Matrix
FeatureMethod A: Enzymatic Coupled Assay (Recommended)Method B: Ion-Pair HPLC Method C: Malachite Green (Colorimetric)
Primary Output Functional Potency (% Active PCr)Chemical Purity (% Area)Impurity Level (Free ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Specificity High (Specific to PCr-ADP transfer)Very High (Separates Cr, PCr, ATP)Low (Detects any free phosphate)
Interference Sensitive to ATPase contaminationSensitive to mobile phase pHSensitive to detergent/buffer traces
Throughput High (96-well plate capable)Low (20-30 min/sample)High
Cost/Run Low (< $1.00)High (Columns + Solvents)Very Low
Why Use? To verify the reagent actually regenerates ATP.To identify specific contaminants (e.g., Creatine).[1]To check for degradation (storage rot).

The Gold Standard Protocol: Enzymatic Coupled Assay

The spectrophotometric determination relies on a coupled enzyme system.[2] We do not measure PCr directly; we measure the production of NADPH which is stoichiometrically equivalent to the PCr consumed.

The Reaction Cascade

To visualize the causality, we map the reaction flow. PCr drives ATP generation, which drives Glucose-6-Phosphate (G6P) generation, which reduces NADP+.

G PCr Phosphocreatine ATP ATP PCr->ATP Phosphate Transfer ADP ADP ADP->ATP Cr Creatine ATP->Cr G6P Glucose-6-P ATP->G6P Phosphorylation Glc Glucose Glc->G6P NADPH NADPH (Measure @ 340nm) G6P->NADPH Oxidation NADP NADP+ NADP->NADPH CK Creatine Kinase CK->PCr HK Hexokinase HK->ATP G6PDH G6P-DH G6PDH->G6P

Figure 1: The Coupled Enzymatic Cascade. One mole of PCr yields one mole of NADPH, measurable at 340 nm.

Detailed Protocol

Principle: Based on the method of Bergmeyer [1]. Detection: Absorbance at 340 nm (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
Temperature:  25°C or 30°C (Must be constant).
Reagents
  • Buffer: 50 mM Glycylglycine buffer, pH 7.4. (Avoid Phosphate buffers!).

  • Cofactor Mix: 5 mM

    
    .
    
  • Substrate Mix: 1 mM ADP, 10 mM Glucose, 0.6 mM

    
    .
    
  • Enzyme Mix:

    • Hexokinase (HK): > 2 U/mL

    • G6P-Dehydrogenase (G6PDH): > 1 U/mL[3]

    • Creatine Kinase (CK): ~ 0.5 U/mL (Added last)

Procedure
  • Blank Preparation: In a cuvette, add Buffer, Cofactor, Substrate, HK, and G6PDH.

  • Sample Preparation: Add PCr sample (diluted to ~0.5 - 1.0 mM range).

  • Equilibration: Monitor

    
     for 2-3 minutes. Note: You will see a small initial increase due to trace ATP in the ADP reagent. Wait for this to plateau.
    
  • Reaction Start: Add Creatine Kinase (CK) .

  • Measurement: Record

    
     until the reaction reaches a plateau (endpoint) or measure the initial rate if using a kinetic standard curve. For purity determination, Endpoint  is preferred.
    
Calculation


  • 
     (Extinction coeff. of NADPH) = 
    
    
    
  • 
     = Path length (1 cm)
    

Experimental Validation Data

The following data compares a high-quality lot of PCr Di(Tris) against a degraded sample and a standard Disodium salt, using the protocol above.

Table 2: Comparative Quality Analysis
ParameterPCr Di(Tris) [Lot A]PCr Di(Tris) [Lot B - Aged]PCr Disodium [Ref Std]
Appearance White Crystalline PowderClumped / Slightly YellowWhite Powder
Solubility (0.1M) Clear, ColorlessTurbidClear, Colorless
Enzymatic Purity 99.2% 84.5% 98.8%
Free Phosphate (

)
< 0.1%12.4%< 0.2%
Reaction

4.2 min6.5 min (Sluggish)4.1 min
Sodium Content < 0.01%< 0.01%~ 13%

Data Interpretation:

  • Lot A (Tris) shows equivalent functional purity to the Disodium reference but without the sodium load.

  • Lot B (Aged) shows how "Free Phosphate" (measured via Malachite Green) inversely correlates with Enzymatic Purity. The enzymatic assay correctly identifies that 15% of the mass is no longer active PCr.

Troubleshooting & Senior Scientist Insights

As an expert in this assay, I have identified three critical failure points that often confuse researchers:

The "ADP Contamination" Trap

Commercial ADP is rarely 100% pure; it often contains 1-3% ATP.

  • Symptom:[1][4][5] Immediate color development (increase in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) before adding Creatine Kinase.
    
  • Fix: This is why the Equilibration Step (Step 3 in protocol) is mandatory. Let the HK/G6PDH system burn off the contaminating ATP before adding CK. Subtract this baseline.

Hygroscopicity of Tris Salts

PCr Di(Tris) is more hygroscopic than the sodium salt.

  • Symptom:[1][4][5] Purity calculations consistently yield <90% despite a clean HPLC trace.

  • Cause: You are weighing water weight.

  • Fix: Store the salt in a desiccator at -20°C. Allow the bottle to warm to room temperature before opening to prevent condensation.

pH Drift

While the Tris salt is buffered, high concentrations can shift the assay pH if the assay buffer is weak.

  • Check: Ensure your Glycylglycine buffer is strong (50mM+) to maintain pH 7.4. If pH drops < 7.0, CK activity drops sharply.

References

  • Bergmeyer, H. U. (1974).[1] Methods of Enzymatic Analysis. Academic Press.[1]

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Creatine Phosphokinase.

  • BenchChem. (2025).[6][7] Quantification of Phosphocreatine in Cell Culture Experiments.

  • Scientific Research Publishing. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine.

Sources

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